Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)-
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Overview
Description
Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- is a complex organic compound that features an indole ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the piperidine ring . The reaction conditions often include the use of microwave irradiation to accelerate the process, making it efficient and high-yielding .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for bulk production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . The compound’s indole ring allows it to interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-(1H-indol-3-yl)ethyl)-1,2,3,6-tetrahydro-4-pyridinyl)benzamide
- N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide
- N-(1-(3-(1H-indol-3-yl)propyl)-4-piperidinyl)benzamide
Uniqueness
What sets Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- apart from similar compounds is its specific structural configuration, which combines the indole and piperidine rings with a benzamide moiety. This unique arrangement enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
35631-19-7 |
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Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-[3-(1H-indol-3-yl)-3-oxopropyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C23H25N3O2/c27-22(20-16-24-21-9-5-4-8-19(20)21)12-15-26-13-10-18(11-14-26)25-23(28)17-6-2-1-3-7-17/h1-9,16,18,24H,10-15H2,(H,25,28) |
InChI Key |
LINUMTAMFLKELL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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